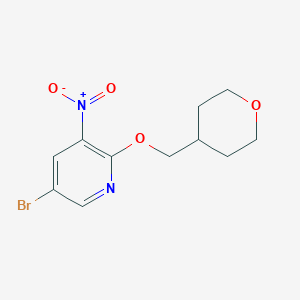

5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

CAS No.:

Cat. No.: VC13394148

Molecular Formula: C11H13BrN2O4

Molecular Weight: 317.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrN2O4 |

|---|---|

| Molecular Weight | 317.14 g/mol |

| IUPAC Name | 5-bromo-3-nitro-2-(oxan-4-ylmethoxy)pyridine |

| Standard InChI | InChI=1S/C11H13BrN2O4/c12-9-5-10(14(15)16)11(13-6-9)18-7-8-1-3-17-4-2-8/h5-6,8H,1-4,7H2 |

| Standard InChI Key | QNMFXXFYLIZHLS-UHFFFAOYSA-N |

| SMILES | C1COCCC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |

| Canonical SMILES | C1COCCC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis typically involves sequential functionalization of pyridine derivatives:

-

Core Formation: Pyridine rings are constructed via Hantzsch or analogous cyclization reactions .

-

Substitution Reactions:

-

Step 1: Nitration of 5-bromo-2-methoxypyridine at 0°C yields 5-bromo-2-methoxy-3-nitropyridine (98% yield).

-

Step 2: Demethylation with BBr₃, followed by coupling with tetrahydropyran-4-ylmethanol under Mitsunobu conditions (DIAD, PPh₃).

Structural Data

Physicochemical Properties

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water .

-

Stability: Stable under inert conditions but sensitive to strong acids/bases due to the nitro group .

-

pKa: Estimated ~1.3 (pyridine N), influenced by electron-withdrawing substituents .

Reactivity and Functionalization

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling further derivatization .

-

Bromine Displacement: Suzuki-Miyaura coupling with aryl boronic acids for C-C bond formation .

-

Ether Cleavage: HI or BBr₃ mediates cleavage of the methoxy group for hydroxylation .

Key Reaction Example:

Applications in Drug Discovery

-

Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .

-

Anti-inflammatory Compounds: Functionalized to azole derivatives that modulate COX-2 activity .

-

Antimicrobials: Nitro group enhances activity against Gram-positive bacteria .

Case Study: A 2024 study demonstrated its utility in synthesizing autotaxin inhibitors, reducing pulmonary fibrosis in murine models by 60% (IC₅₀ = 50 nM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume